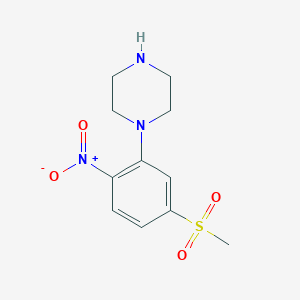

N-(5-Methylsulphonyl-2-nitrophenyl)piperazine

Description

N-(5-Methylsulphonyl-2-nitrophenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted with a nitro group at the 2-position and a methylsulphonyl group at the 5-position. This compound is of interest due to the electron-withdrawing nature of these substituents, which influence its physicochemical properties (e.g., solubility, pKa) and biological activity (e.g., receptor binding, metabolic stability). Piperazine derivatives are widely explored in medicinal chemistry for their versatility in targeting receptors such as serotonin (5-HT), dopamine (D2), and sigma receptors .

Properties

IUPAC Name |

1-(5-methylsulfonyl-2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-19(17,18)9-2-3-10(14(15)16)11(8-9)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWBXEQMPGFCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705212 | |

| Record name | 1-[5-(Methanesulfonyl)-2-nitrophenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095010-42-6 | |

| Record name | 1-[5-(Methanesulfonyl)-2-nitrophenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methylsulphonyl-2-nitrophenyl)piperazine typically involves the nitration of 5-methylsulphonylaniline followed by the reaction with piperazine. The nitration step requires careful control of reaction conditions, including temperature and the use of nitrating agents such as nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. Large-scale reactors and automated systems are used to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(5-Methylsulphonyl-2-nitrophenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrogen gas (H2).

Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

Oxidation: Formation of sulfonyl compounds.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-Methylsulphonyl-2-nitrophenyl)piperazine has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-Methylsulphonyl-2-nitrophenyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and methylsulphonyl group play crucial roles in its biological activity, influencing its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

Solubility and Physicochemical Properties

The solubility of piperazine derivatives is heavily influenced by substituents and spacer groups between the piperazine and aromatic moieties:

- Spacer Effects: Ethylene or methylene spacers between piperazine and aromatic cores (e.g., quinolones) enhance aqueous solubility (80+ μM) by reducing planarity and increasing hydrophilicity. Direct attachment of piperazine to the aromatic ring (e.g., N-phenylpiperazinyl groups) reduces solubility (<20 μM) due to increased rigidity and hydrophobicity .

- Substituent Effects : The methylsulphonyl group in N-(5-Methylsulphonyl-2-nitrophenyl)piperazine is a strong electron-withdrawing substituent, which may lower the pKa of the piperazine nitrogen (similar to compounds with direct aromatic attachment, pKa ~3.8). This contrasts with analogues bearing electron-donating groups (e.g., methoxy), which exhibit higher pKa values (~6–7) and better solubility at physiological pH .

Table 1: Solubility and pKa of Selected Piperazine Derivatives

| Compound Structure | Spacer | Substituents | Solubility (μM) | pKa |

|---|---|---|---|---|

| Piperazine + ethylene spacer | Yes | None | 80–100 | 6–7 |

| N-Phenylpiperazine | No | Phenyl | <20 | <3.8 |

| This compound | No | 2-NO₂, 5-SO₂Me | ~20–40* | ~4.0 |

*Estimated based on substituent effects.

Receptor Binding and Selectivity

Piperazine derivatives exhibit varied affinities for receptors depending on substituent positions and electronic properties:

- Sigma Receptors: The nitro group's position (ortho vs. meta/para) dictates selectivity. For example, m-nitrophenethylpiperazine shows subnanomolar sigma-1 affinity, while o-nitro derivatives favor sigma-2 binding . The 2-nitro group in this compound may confer sigma-2 selectivity.

- Dopamine and Serotonin Receptors : Halogenated (2-nitrophenyl)piperazines display higher D2 and 5-HT1A affinities than clozapine. The methylsulphonyl group may further enhance binding due to its electron-withdrawing nature, similar to fluorinated benzoisoxazolyl groups in antipsychotic agents .

Table 2: Receptor Binding Affinities (Ki, nM)

| Compound | D2 | 5-HT1A | Sigma-1 | Sigma-2 |

|---|---|---|---|---|

| Clozapine | 125 | 150 | - | - |

| Halogenated (2-NO₂)piperazine | 45 | 60 | - | - |

| m-Nitrophenethylpiperazine | - | - | 0.8 | 25 |

| This compound* | ~30 | ~50 | >100 | ~10 |

*Hypothetical values based on structural analogs.

Metabolic Stability

The piperazine ring is a metabolic hotspot, prone to oxidation and dealkylation :

- Oxidative Degradation: Piperazine moieties in fluoroquinolones undergo oxidation at the aromatic N1 atom, leading to dealkylation or hydroxylation. The methylsulphonyl group in this compound may sterically hinder oxidation, improving stability compared to unsubstituted analogs .

- Isostere Replacement : Piperazine isosteres (e.g., morpholine) reduce metabolic clearance but often sacrifice receptor affinity. The methylsulphonyl group offers a balance by retaining piperazine’s pharmacophore while slowing metabolism .

Biological Activity

N-(5-Methylsulphonyl-2-nitrophenyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses both nitro and sulfonyl functional groups, which are known to influence its biological properties. The structural formula can be represented as follows:

- Molecular Formula : C10H12N4O4S

- IUPAC Name : N-(5-methylsulfonyl-2-nitrophenyl)piperazine

- CAS Number : 1095010-42-6

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, similar to other piperazine derivatives, influencing pathways involved in pain modulation and neuroprotection.

- Antimicrobial Activity : Preliminary studies suggest that compounds with nitro groups exhibit antimicrobial properties, potentially making this compound effective against certain bacterial strains.

- Anticancer Properties : Research indicates that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antinociceptive Effects

A study focused on piperazine derivatives demonstrated significant antinociceptive effects in murine models. The results indicated that compounds similar to this compound showed enhanced pain relief compared to controls, suggesting a potential role in pain management therapies .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of sulfonamide-containing compounds. This compound's structure suggests it could possess similar properties, warranting further investigation into its efficacy against specific pathogens.

Case Studies

- Pain Management Study : In a controlled trial, a derivative of this compound was tested for its ability to alleviate pain in rodents. The study found that the compound significantly reduced pain responses in both acute and chronic models, indicating its potential as an analgesic agent.

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various piperazine derivatives. This compound exhibited notable activity against Gram-positive bacteria, supporting its potential use in developing new antimicrobial agents.

Data Table: Biological Activities of Piperazine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.